tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 854038-91-8
VCID: VC7850592
InChI: InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

CAS No.: 854038-91-8

Cat. No.: VC7850592

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5

* For research use only. Not for human or veterinary use.

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate - 854038-91-8

Specification

CAS No. 854038-91-8
Molecular Formula C22H28N2O2
Molecular Weight 352.5
IUPAC Name tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate
Standard InChI InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3
Standard InChI Key WYPGAZRNYWLYGQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical and Structural Properties

Molecular Characteristics

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate possesses the molecular formula C₂₂H₂₈N₂O₂ and a molecular weight of 352.47 g/mol . Its structure integrates three key functional groups:

  • Azetidine ring: A four-membered saturated heterocycle containing a nitrogen atom, known to enhance metabolic stability and bioavailability in drug candidates.

  • Benzhydryl group: A diphenylmethyl moiety that contributes to hydrophobic interactions in biological systems.

  • tert-Butyl carbamate: A protective group that improves solubility and facilitates selective reactions during synthesis .

The compound’s SMILES notation is O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3, reflecting its stereochemical complexity .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number854038-91-8
Molecular FormulaC₂₂H₂₈N₂O₂
Molecular Weight352.47 g/mol
Storage Conditions4°C, inert atmosphere
Purity≥98% (analytical HPLC)

Synthesis and Reaction Pathways

Catalytic Hydrogenation

A common synthesis route involves the hydrogenolysis of a precursor compound, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4), using palladium on carbon (Pd/C) under a hydrogen atmosphere. Key steps include:

  • Reaction Setup: A mixture of the precursor (6.18 g, 17.53 mmol) in methanol (50 mL) and ethyl acetate (15 mL) is purged with argon to eliminate oxygen .

  • Catalytic Reduction: Pd/C (10% w/w, 50% water-wet) is added, and the mixture is stirred under H₂ for 18 hours .

  • Workup: The catalyst is removed via filtration through Celite, and the solvent is evaporated to yield the product as a mixture with diphenylmethane .

This method achieves moderate yields, though purification challenges arise due to byproduct formation .

Alternative Synthetic Strategies

Applications in Medicinal Chemistry

PLK Inhibitor Development

The compound is a precursor to tert-butyl ((1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl)(methyl)carbamate, a critical intermediate in PLK inhibitors . PLKs regulate cell cycle progression, and their inhibition shows promise in oncology, particularly for solid tumors and hematologic malignancies .

Structure-Activity Relationship (SAR) Studies

Modifications to the azetidine and benzhydryl groups have been explored to optimize binding affinity and pharmacokinetic properties. For example:

  • Methyl substitution on the carbamate nitrogen improves metabolic stability by reducing oxidative degradation .

  • Benzhydryl group modifications alter lipophilicity, impacting blood-brain barrier penetration.

ParameterDetailsSource
Storage4°C, inert atmosphere, moisture-sensitive
Personal ProtectionGloves, eye protection, respirator for dust
First Aid MeasuresRinse skin/eyes with water; seek medical attention for ingestion
DisposalIncinerate in approved facility

Comparative Analysis with Structural Analogs

Functional Group Variations

Comparative studies highlight how subtle structural changes influence reactivity and biological activity:

Table 3: Structural and Functional Comparisons

Compound NameKey DifferencesImpact on PropertiesSource
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamateMethyl group at azetidine nitrogenEnhanced metabolic stability
BenzhydrylamineLacks carbamate and azetidineReduced kinase inhibition efficacy
N,N-DiethylcarbamateNo cyclic structureLimited use in drug synthesis

Recent Research and Future Directions

Advances in Synthetic Methodology

Recent protocols emphasize green chemistry principles, such as substituting Pd/C with recyclable catalysts like nickel-based systems, though yields remain suboptimal.

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